molecular formula C20H13Cl2NO B11713448 (5-chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone

(5-chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone

Cat. No.: B11713448
M. Wt: 354.2 g/mol
InChI Key: ADMJUEWONNHPPH-UHFFFAOYSA-N
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Description

(E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE is an organic compound characterized by the presence of benzoyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE typically involves the condensation of 2-benzoyl-4-chloroaniline with 3-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl chloride derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. Studies may focus on its efficacy and safety as a potential drug candidate for various diseases.

Industry

In the industrial sector, (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE can be used in the production of specialty chemicals, dyes, and polymers. Its chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism of action of (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE
  • (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(2-CHLOROPHENYL)METHANIMINE
  • (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-BROMOPHENYL)METHANIMINE

Uniqueness

(E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE is unique due to its specific arrangement of benzoyl and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H13Cl2NO

Molecular Weight

354.2 g/mol

IUPAC Name

[5-chloro-2-[(3-chlorophenyl)methylideneamino]phenyl]-phenylmethanone

InChI

InChI=1S/C20H13Cl2NO/c21-16-8-4-5-14(11-16)13-23-19-10-9-17(22)12-18(19)20(24)15-6-2-1-3-7-15/h1-13H

InChI Key

ADMJUEWONNHPPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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